(e)-2-Phenyl-3-chloroallylamine
Description
Properties
Molecular Formula |
C9H10ClN |
|---|---|
Molecular Weight |
167.63 g/mol |
IUPAC Name |
(E)-3-chloro-2-phenylprop-2-en-1-amine |
InChI |
InChI=1S/C9H10ClN/c10-6-9(7-11)8-4-2-1-3-5-8/h1-6H,7,11H2/b9-6- |
InChI Key |
ZJFTZQUVVDDAGU-TWGQIWQCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\Cl)/CN |
Canonical SMILES |
C1=CC=C(C=C1)C(=CCl)CN |
Synonyms |
2-phenyl-3-chloroallylamine hydrochloride MDL 72274 MDL 72274A MDL-72274 MDL-72274A |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Inhibition of Lysyl Oxidase
One of the prominent applications of (E)-2-Phenyl-3-chloroallylamine is its role as an inhibitor of lysyl oxidase, an enzyme critical in collagen metabolism. Inhibiting this enzyme can be beneficial in treating fibrotic conditions such as lung fibrosis, systemic sclerosis, and keloids. The compound has demonstrated efficacy in reducing collagen deposition and promoting tissue remodeling, which is essential in managing these diseases .
Pharmaceutical Formulations
The compound can be formulated into various pharmaceutical forms, including tablets and injectable solutions. Its acid addition salts are particularly advantageous due to their improved solubility and stability compared to the free base form. These formulations can be administered orally or parenterally, enhancing their therapeutic applicability .
Enzyme Inhibition
Bovine Serum Amine Oxidase Inhibition
Research indicates that (E)-2-Phenyl-3-chloroallylamine may act as a competitive inhibitor of bovine serum amine oxidase (BSAO). This enzyme plays a role in the metabolism of biogenic amines, and its inhibition could have implications for developing treatments for conditions associated with abnormal amine levels . The kinetic studies suggest that the compound interacts with the active site of BSAO, providing insights into its mechanism of action .
Case Studies
Preparation Methods
Asymmetric Synthesis via Chiral Catalysis
Enantioselective synthesis of (E)-2-phenyl-3-chloroallylamine has been achieved using Sharpless asymmetric dihydroxylation (SAD) as a key step . Starting from styrene, SAD with a chiral ligand (e.g., (DHQD)₂PHAL) produces a vicinal diol with >97% enantiomeric excess (ee). Subsequent monotosylation of the primary alcohol with p-toluenesulfonyl chloride (TsCl) and nucleophilic displacement by cyanide (KCN) yields a nitrile intermediate. Reduction with LiAlH₄ at −15°C furnishes the target amine while preserving stereochemistry (Scheme 1).
Scheme 1 :
Styrene → Sharpless dihydroxylation → Diol → Monotosylation → Cyanide displacement → Nitrile → Reduction → (E)-2-Phenyl-3-chloroallylamine .
This method highlights the utility of chiral auxiliaries in controlling stereochemistry, though it demands multi-step purification and specialized ligands.
Heck Coupling for Regiocontrolled Arylation
The Heck reaction offers a direct route to introduce the phenyl group with precise regiocontrol. Using allyltrimethylsilane as a substrate, palladium-catalyzed coupling with iodobenzene in the presence of a triarylphosphine ligand (e.g., PPh₃) selectively generates the β-arylated product . The silicon group stabilizes the transition state, directing arylation to the internal carbon. Subsequent chlorination at the α-position with Cl₂ gas under UV light completes the synthesis (Table 1).
| Parameter | Condition | Yield | Reference |
|---|---|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) | 85% | |
| Ligand | PPh₃ (10 mol%) | ||
| Solvent | DMF, 100°C | ||
| Chlorination Agent | Cl₂, UV light, 25°C | 78% |
Reductive Amination of Chlorinated Ketones
Reductive amination of 3-chloro-4-phenylbutan-2-one with ammonium acetate and NaBH₃CN in methanol provides a single-step route to the target compound . The ketone intermediate is synthesized via Friedel-Crafts acylation of benzene with chloroacetyl chloride, followed by aldol condensation. The reaction proceeds via imine formation, which is reduced in situ to the amine. This method affords moderate yields (65–70%) but simplifies purification by avoiding multi-step sequences.
Comparative Analysis of Synthetic Routes
Table 2 : Efficiency Metrics Across Methods
| Method | Yield (%) | Stereoselectivity | Complexity | Scalability |
|---|---|---|---|---|
| Chlorination | 78–90 | Moderate | Low | High |
| Asymmetric Synthesis | 60–75 | High (97% ee) | High | Moderate |
| Heck Coupling | 85 | High | Moderate | High |
| Reductive Amination | 65–70 | Low | Low | High |
| Microwave Fluorous | 88 | High | Moderate | Low |
Challenges and Optimization Strategies
-
Steric Hindrance : Bulky substituents on the allylamine backbone impede chlorination and arylation. Using microwave irradiation reduces reaction times and improves yields by enhancing molecular collisions .
-
Stereochemical Drift : Epimerization during reduction steps is mitigated by employing low-temperature conditions (−15°C) and non-polar solvents (e.g., toluene) .
-
Byproduct Formation : Over-chlorination is minimized by using NCS instead of Cl₂ gas, as its controlled release of chlorine radicals enhances selectivity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-2-Phenyl-3-chloroallylamine to ensure stereochemical purity?
- Methodological Answer : The synthesis typically involves a stereoselective hydroamination or aza-Michael addition reaction. Key steps include using chiral catalysts (e.g., BINOL-derived phosphoric acids) to enforce the (E)-configuration. Reaction conditions such as low temperature (0–5°C) and anhydrous solvents (e.g., THF) are critical to minimize racemization. Purity is confirmed via chiral HPLC (≥98% enantiomeric excess) and H/C NMR .
Q. How can the solubility of (E)-2-Phenyl-3-chloroallylamine be optimized for biological assays?
- Methodological Answer : Converting the free amine to its hydrochloride salt enhances aqueous solubility. This is achieved by treating the compound with HCl gas in dichloromethane, followed by lyophilization. Solubility profiles are quantified using dynamic light scattering (DLS) and validated in PBS (pH 7.4) at 25°C. Hydrochloride salts typically achieve solubility >10 mg/mL, making them suitable for in vitro studies .
Q. What spectroscopic techniques are most reliable for characterizing the (E)-configuration of this compound?
- Methodological Answer : Nuclear Overhauser effect (NOE) NMR experiments are definitive for distinguishing (E)- and (Z)-isomers. For (E)-2-Phenyl-3-chloroallylamine, the absence of NOE between the phenyl group and the allylic hydrogen confirms the trans configuration. Complementary techniques include X-ray crystallography (if single crystals are obtainable) and IR spectroscopy to verify NH/Cl bonding motifs .
Advanced Research Questions
Q. How do electronic effects of para-substituents on the phenyl ring influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Electron-withdrawing groups (e.g., -NO, -CF) at the para position increase electrophilicity at the allylic chloride, facilitating Suzuki-Miyaura couplings. Hammett σ values correlate with reaction rates (k) in Pd-catalyzed reactions. Kinetic studies under inert atmospheres (Ar) show a linear free-energy relationship (R > 0.95), with turnover frequencies (TOF) ranging from 50–200 h .
Q. What mechanisms underlie contradictory cytotoxicity results in cancer cell lines vs. primary cell assays?
- Methodological Answer : Discrepancies arise from differences in metabolic activity (e.g., CYP450 expression) and membrane permeability. To resolve this:
- Perform comparative LC-MS/MS analysis of intracellular drug concentrations.
- Use CRISPR knockouts to identify efflux transporters (e.g., P-gp) responsible for resistance.
- Validate via 3D tumor spheroid models, which better mimic in vivo conditions. Data normalization to ATP content reduces assay variability .
Q. How can computational modeling predict the compound’s interaction with monoamine oxidase (MAO) isoforms?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) are used to model binding to MAO-A/B. Key parameters include:
- Binding free energy (ΔG) calculations using MM-PBSA.
- Hydrogen-bond occupancy (>80% in catalytic sites) and π-π stacking with FAD cofactors.
- Experimental validation via enzyme inhibition assays (IC values compared to clorgyline/rasagiline) .
Q. What strategies mitigate degradation of (E)-2-Phenyl-3-chloroallylamine under physiological conditions?
- Methodological Answer : Stabilization approaches include:
- Co-administration with antioxidants (e.g., ascorbic acid) to prevent oxidative dechlorination.
- Formulation in lipid nanoparticles (LNPs) to reduce hydrolysis (t increases from 2 h to 8 h in plasma).
- pH-controlled release systems (e.g., Eudragit® polymers) targeting intestinal absorption .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting logP values reported in different solvent systems?
- Methodological Answer : LogP discrepancies arise from solvent polarity and measurement techniques (e.g., shake-flask vs. HPLC). Standardize measurements using the OECD Guideline 117 (HPLC with a C18 column, isocratic elution with octanol-saturated mobile phases). Cross-validate with COSMO-RS computational models (ΔlogP < 0.5 acceptable) .
Q. Why do in vitro binding affinity results not translate to in vivo efficacy in rodent models?
- Methodological Answer : Factors include poor blood-brain barrier (BBB) penetration (measured via in situ perfusion) and plasma protein binding (>95% in rodents vs. 80% in humans). Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
